molecular formula C5H7BrN2 B1277733 4-Bromo-1,2-dimethyl-1H-imidazole CAS No. 850429-59-3

4-Bromo-1,2-dimethyl-1H-imidazole

Cat. No. B1277733
CAS RN: 850429-59-3
M. Wt: 175.03 g/mol
InChI Key: FZRKTLGQQTWOMJ-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dimethyl-1H-imidazole is a heterocyclic building block containing an imidazole ring. It is employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical, and dyestuff field .


Synthesis Analysis

A cost-effective, scalable, high-yielding, and commercially viable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been established . The main feature of this method includes the selection of appropriate starting material 1,2-dimethyl-1H-imidazole in which the existing issue of regioisomer formation is circumvented and the selective debromination is accomplished by using isopropyl magnesium chloride .


Molecular Structure Analysis

The molecular formula of 4-Bromo-1,2-dimethyl-1H-imidazole is C5H7BrN2 .


Chemical Reactions Analysis

1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield cis - bis (acetato) bis (1,2-dimethylimidazole) copper (II) complex. It undergoes Menschutkin reaction with benzyl bromide to yield 3-benzyl-1,2-dimethylimidazolium bromide .


Physical And Chemical Properties Analysis

4-Bromo-1H-imidazole appears as colorless to beige crystalline flakes or powder .

Scientific Research Applications

Pharmaceutical Research

Imidazole derivatives are commonly used in pharmaceuticals due to their therapeutic potential. For example, they have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis . It’s plausible that 4-Bromo-1,2-dimethyl-1H-imidazole could serve as a precursor or intermediate in synthesizing new drugs with similar or improved efficacy.

Chemical Synthesis

This compound could be used in chemical synthesis as a building block for various bioactive molecules due to its bromine atom which is a good leaving group in chemical reactions .

Mechanism of Action

While the specific mechanism of action for 4-Bromo-1,2-dimethyl-1H-imidazole is not mentioned in the retrieved papers, imidazoles in general are known to be key components to functional molecules that are used in a variety of everyday applications .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

4-Bromo-1,2-dimethyl-1H-imidazole has been identified as a promising key building block for the first-generation synthesis of various bioactive molecules . It is due to their versatility and utility in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .

properties

IUPAC Name

4-bromo-1,2-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRKTLGQQTWOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428397
Record name 4-Bromo-1,2-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,2-dimethyl-1H-imidazole

CAS RN

850429-59-3
Record name 4-Bromo-1,2-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,2-dimethyl-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole described in the research paper advantageous?

A1: The research paper presents a novel synthesis method for 4-Bromo-1,2-dimethyl-1H-imidazole that addresses a key challenge in its production. Traditional synthesis methods often encounter issues with regioselectivity, leading to the formation of unwanted isomers alongside the desired 4-Bromo-1,2-dimethyl-1H-imidazole. This new method utilizes 1,2-dimethyl-1H-imidazole as the starting material, effectively circumventing the regioselectivity issue []. Additionally, it employs isopropyl magnesium chloride for selective debromination, further enhancing the efficiency and yield of the desired product. This results in a cost-effective, scalable, and high-yielding process suitable for commercial production of this important building block for various bioactive molecules [].

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